Lipophilicity (XLogP) of 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine vs. 4-Propyl Analog
The target compound, with a methyl substituent on the piperazine ring, has a calculated XLogP3-AA value of 0.3, whereas its 4-propyl analog, 1-(3-chloropropylsulfonyl)-4-propylpiperazine, has a value of 1.2 [1]. This difference in lipophilicity can affect membrane permeability, solubility, and metabolic stability in drug discovery contexts.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.3 |
| Comparator Or Baseline | 1-(3-chloropropylsulfonyl)-4-propylpiperazine (CAS not available in PubChem) |
| Quantified Difference | 0.9 units |
| Conditions | Computed property (PubChem release 2021.05.07) [1] |
Why This Matters
Lower lipophilicity can be a key differentiator for achieving favorable physicochemical properties and may reduce off-target binding.
- [1] PubChem. (2025). Computed XLogP3-AA for 1-((3-Chloropropyl)sulfonyl)-4-methylpiperazine (CID 10243385) and 1-(3-Chloropropylsulfonyl)-4-propylpiperazine (CID 43654464). National Library of Medicine. Retrieved April 21, 2026. View Source
